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Abstract
Lsz-102 is a novel, orally bioavailable, non-steroidal selective estrogen receptor degrader

(SERD) that has been investigated for the treatment of estrogen receptor-positive (ER+) breast

cancer.[1] As a SERD, Lsz-102 not only antagonizes the estrogen receptor alpha (ERα) but

also induces its proteasome-mediated degradation.[2][3] This dual mechanism of action offers

a potential advantage over traditional endocrine therapies, particularly in the context of

acquired resistance. This guide provides a comprehensive overview of the pharmacological

properties of Lsz-102, including its mechanism of action, in vitro and in vivo preclinical data,

and clinical development. The information is presented to be a valuable resource for

researchers and professionals in the field of oncology and drug development.

Mechanism of Action
Lsz-102 exerts its anti-tumor effects through a dual mechanism targeting the estrogen receptor

alpha (ERα), a key driver in the majority of breast cancers.[1]

ERα Antagonism: Lsz-102 competitively binds to ERα, preventing the binding of its natural

ligand, estradiol. This blocks the transcriptional activation of estrogen-responsive genes that

are critical for cancer cell proliferation.
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ERα Degradation: Upon binding, Lsz-102 induces a conformational change in the ERα

protein, marking it for ubiquitination and subsequent degradation by the proteasome.[2] This

reduction in the total cellular levels of ERα protein further diminishes the estrogen signaling

pathway.

This dual action makes Lsz-102 effective in both wild-type and mutant ERα settings, which is a

common mechanism of resistance to other endocrine therapies.
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Lsz-102 Mechanism of Action

Quantitative Pharmacological Data
The following tables summarize the key quantitative data for Lsz-102 from preclinical studies.

Table 1: In Vitro Potency of Lsz-102
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Assay Cell Line IC50 (nM)

Reference
Compound
(Fulvestrant) IC50
(nM)

ERα Transcription

Inhibition
MCF-7 1.7 0.3

ERα Degradation MCF-7 0.2 0.5

Data sourced from Tria GS, et al. J Med Chem. 2018.

Table 2: In Vivo Efficacy of Lsz-102 in MCF-7 Xenograft
Model

Treatment Group Dose (mg/kg, p.o., q.d.)
Tumor Growth Inhibition
(%)

Vehicle - 0

Lsz-102 30 >100 (Regression)

Lsz-102 10 95

Lsz-102 3 70

Data sourced from Tria GS, et al. J Med Chem. 2018.

Table 3: Preclinical Pharmacokinetic Parameters of Lsz-
102

Species Clearance (mL/min/kg) Oral Bioavailability (%)

Mouse 36 12

Rat 25 33

Dog 7 20

Data sourced from Tria GS, et al. J Med Chem. 2018.
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Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation

of Lsz-102. These protocols are based on descriptions in the primary literature and standard

laboratory procedures.

ERα Transcription Reporter Gene Assay
Objective: To determine the potency of Lsz-102 in inhibiting estrogen-induced gene

transcription.

Methodology:

Cell Culture: MCF-7 cells stably transfected with an estrogen-responsive luciferase reporter

construct are cultured in a phenol red-free medium supplemented with charcoal-stripped

fetal bovine serum to remove endogenous estrogens.

Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and

allowed to adhere overnight.

Compound Treatment: Cells are treated with a serial dilution of Lsz-102 or a vehicle control

in the presence of a sub-maximal concentration of 17β-estradiol (e.g., 0.1 nM) to induce

luciferase expression.

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase

substrate is added. The luminescence is measured using a plate reader.

Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-

parameter logistic equation.
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ERα Transcription Reporter Gene Assay Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b608664?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608664?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In-Cell Western Blot for ERα Degradation
Objective: To quantify the degradation of ERα protein induced by Lsz-102.

Methodology:

Cell Culture and Plating: MCF-7 cells are cultured and seeded in 96-well plates as described

above.

Compound Treatment: Cells are treated with a serial dilution of Lsz-102 or a vehicle control.

Incubation: The plates are incubated for 18-24 hours.

Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde and then

permeabilized with a solution containing a mild detergent (e.g., Triton X-100).

Immunostaining: The cells are incubated with a primary antibody specific for ERα, followed

by a fluorescently labeled secondary antibody. A second fluorescent dye is used to stain the

nuclei for normalization.

Imaging and Analysis: The plates are scanned using an imaging system that can detect the

fluorescence signals from both the secondary antibody and the nuclear stain. The ERα

signal is normalized to the nuclear signal, and the percentage of remaining ERα is calculated

relative to the vehicle-treated control. The IC50 for degradation is then determined.

MCF-7 Xenograft Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of Lsz-102 in a preclinical in vivo model of ER+

breast cancer.

Methodology:

Animal Model: Ovariectomized female immunodeficient mice (e.g., BALB/c nude) are used.

Estrogen Supplementation: A slow-release estrogen pellet is implanted subcutaneously to

support the growth of the estrogen-dependent MCF-7 cells.
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Tumor Implantation: MCF-7 cells are mixed with Matrigel and injected subcutaneously into

the flank of the mice.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). The mice are then randomized into treatment and control groups.

Drug Administration: Lsz-102 is administered orally, once daily, at various dose levels. The

vehicle control group receives the formulation without the drug.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers.

Endpoint: The study is terminated when the tumors in the control group reach a

predetermined size. The tumor growth inhibition is calculated for each treatment group.

Clinical Development
Lsz-102 has been evaluated in a Phase I/Ib clinical trial (NCT02734615).[4]

Trial Design:

Title: A Phase I/Ib, Open Label Study of LSZ102 Single Agent and LSZ102 in Combination

With Either LEE011 (Ribociclib) or BYL719 (Alpelisib) in Patients With Advanced or

Metastatic ER+ Breast Cancer Who Have Progressed After Endocrine Therapy.[4]

Phases: Phase I and Phase Ib.

Arms:

Arm A: Lsz-102 monotherapy.[4]

Arm B: Lsz-102 in combination with ribociclib (a CDK4/6 inhibitor).[4]

Arm C: Lsz-102 in combination with alpelisib (a PI3Kα inhibitor).[4]

Primary Outcome Measures: To determine the maximum tolerated dose (MTD) and/or

recommended dose for expansion (RDE), and to assess the safety and tolerability of Lsz-
102 alone and in combination.[4]
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Secondary Outcome Measures: To characterize the pharmacokinetics and preliminary anti-

tumor activity.[4]

Treatment Arms
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Lsz-102 Phase I/Ib Clinical Trial Design

Conclusion
Lsz-102 is a potent, orally bioavailable selective estrogen receptor degrader with a dual

mechanism of action that includes both ERα antagonism and degradation. Preclinical studies

have demonstrated its significant anti-tumor activity in ER+ breast cancer models. The Phase

I/Ib clinical trial has provided initial safety, tolerability, and efficacy data for Lsz-102 as a

monotherapy and in combination with other targeted agents. This comprehensive

pharmacological profile supports the continued investigation of Lsz-102 and other next-

generation SERDs as a promising therapeutic strategy for patients with ER+ breast cancer,

including those who have developed resistance to standard endocrine therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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